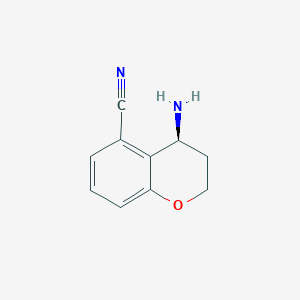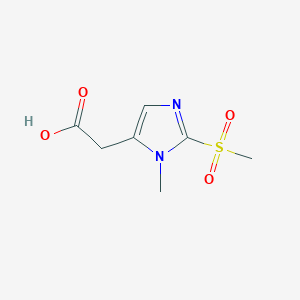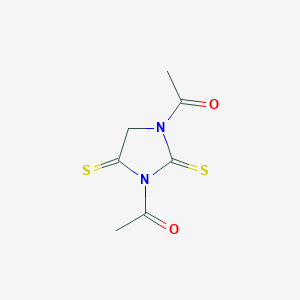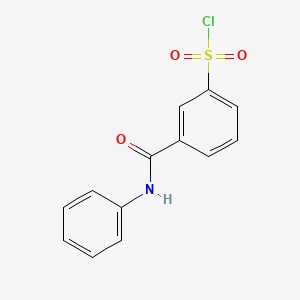
3-(Anilinocarbonyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylcarbamoyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₁₃H₁₀ClNO₃S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a phenylcarbamoyl group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(phenylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(phenylcarbamoyl)benzenesulfonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Phenylcarbamoyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group is hydrolyzed to form the corresponding sulfonic acid.
Condensation Reactions: The phenylcarbamoyl group can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze the sulfonyl chloride group. The reaction is usually performed at room temperature.
Condensation Reactions: Aldehydes and ketones are used as reactants, often in the presence of a catalytic amount of acid or base.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-(Phenylcarbamoyl)benzenesulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly sulfonamide-based drugs that exhibit antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It serves as a reagent for the modification of biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Analytical Chemistry: The compound is employed in the development of analytical methods for the detection and quantification of sulfonamide derivatives in complex matrices.
Mécanisme D'action
The mechanism of action of 3-(phenylcarbamoyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate products, depending on the nucleophile. The phenylcarbamoyl group can also participate in various condensation reactions, forming imines and enamines. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbonyl carbon in the phenylcarbamoyl group.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but lacking the phenylcarbamoyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative, often preferred due to its solid state at room temperature, making it easier to handle.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a methyl group instead of a phenyl group.
Comparison:
Reactivity: 3-(Phenylcarbamoyl)benzenesulfonyl chloride exhibits similar reactivity to benzenesulfonyl chloride and tosyl chloride in nucleophilic substitution reactions. the presence of the phenylcarbamoyl group introduces additional reactivity, allowing for condensation reactions.
Handling: Tosyl chloride is often preferred in laboratory settings due to its solid state at room temperature, whereas 3-(phenylcarbamoyl)benzenesulfonyl chloride and benzenesulfonyl chloride are typically liquids.
Applications: The unique structure of 3-(phenylcarbamoyl)benzenesulfonyl chloride makes it suitable for specialized applications in medicinal chemistry and material science, where the phenylcarbamoyl group can impart specific properties to the final products.
Propriétés
Formule moléculaire |
C13H10ClNO3S |
|---|---|
Poids moléculaire |
295.74 g/mol |
Nom IUPAC |
3-(phenylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO3S/c14-19(17,18)12-8-4-5-10(9-12)13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
Clé InChI |
QXKUKOITDNZFON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


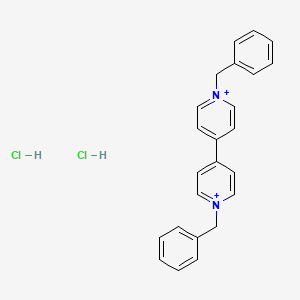
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
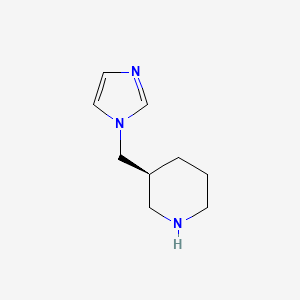
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
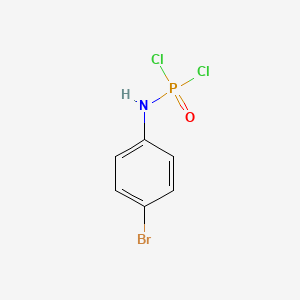
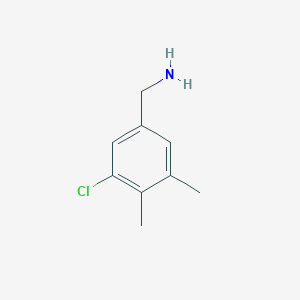
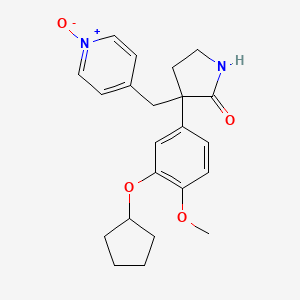
![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)

![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)
